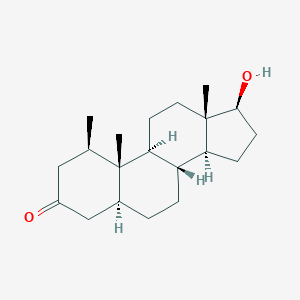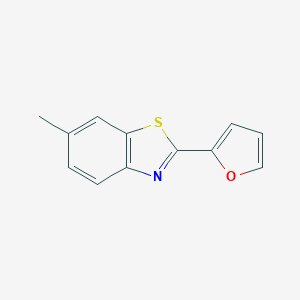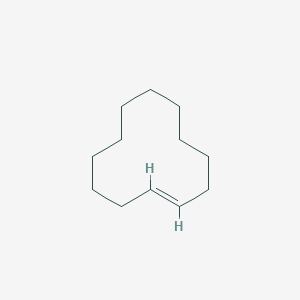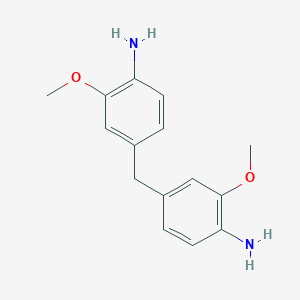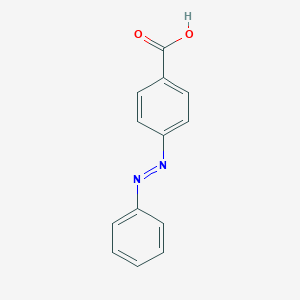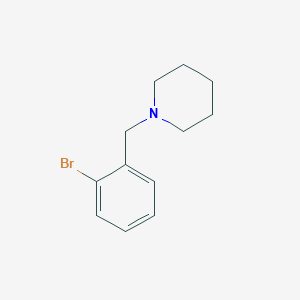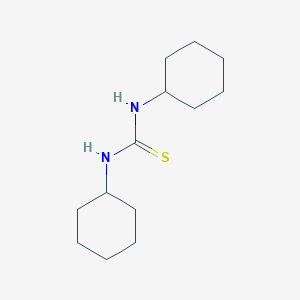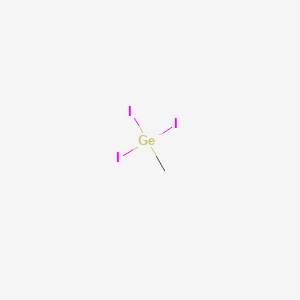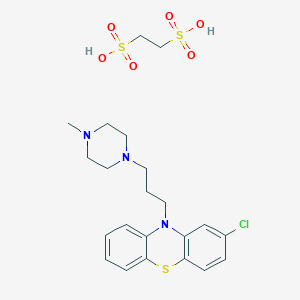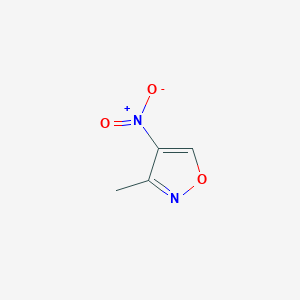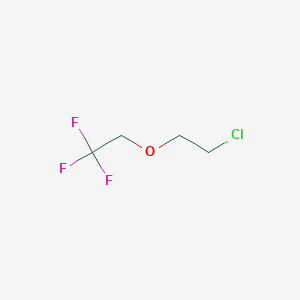
Guanisoquin sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanisoquin sulfate is a chemical compound that belongs to the class of isoquinoline alkaloids. It is commonly used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of guanisoquin sulfate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body, thereby modulating various physiological processes.
生化学的および生理学的効果
Guanisoquin sulfate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of certain viruses and fungi. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood.
実験室実験の利点と制限
One of the main advantages of guanisoquin sulfate is its unique chemical structure, which allows it to interact with a wide range of biological targets. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of guanisoquin sulfate is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on guanisoquin sulfate. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of guanisoquin sulfate and its potential side effects.
合成法
Guanisoquin sulfate can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclized product, which is then converted to guanisoquin sulfate. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde to form a cyclic imine, which is then reduced to guanisoquin sulfate.
科学的研究の応用
Guanisoquin sulfate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antifungal, and antiviral activities. It has also been used as a tool in the study of the nervous system, as it can act as a selective inhibitor of certain neurotransmitters.
特性
CAS番号 |
1212-83-5 |
|---|---|
製品名 |
Guanisoquin sulfate |
分子式 |
C20H26Br2N6O4S |
分子量 |
606.3 g/mol |
IUPAC名 |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
InChIキー |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
正規SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



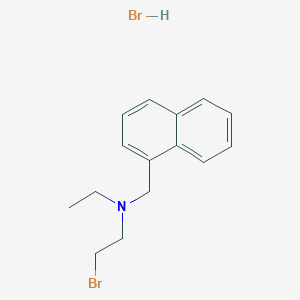
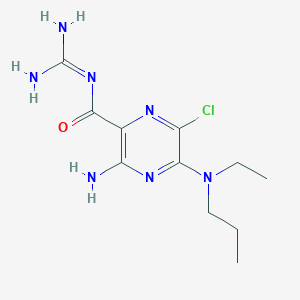
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
